N-(4-Fluorophenyl)-3,4-dihydro-1-[4-(trifluoromethyl)phenyl]-2(1H)-isoquinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TC-I 2000 is a TRPM8 channel blocker.
Wissenschaftliche Forschungsanwendungen
Metabolism and Excretion Studies
- Study 1 : A research conducted on the metabolism and disposition of a related compound, SB-649868, which is an orexin 1 and 2 receptor antagonist, showed that after oral administration, elimination occurred mainly via feces, with only a small amount excreted through urine. This study highlights the compound's metabolism and excretion patterns in humans (Renzulli et al., 2011).
PET Imaging Probes
- Study 2 : The development of PET imaging probes, such as [18F]3 and [18F]4, for assessing the function of drug efflux transporters P-glycoprotein and breast cancer resistance protein. These probes were synthesized using a method that involves 18F-alkylation of certain precursors. The probes showed promising results in imaging studies, indicating their potential in medical diagnostics (Kawamura et al., 2011).
Synthetic Challenges in Medicinal Chemistry
- Study 3 : Research focusing on the synthesis of di- and trifluoroethylamines highlights the challenges and advancements in incorporating fluoroalkyl groups into pharmacophores, which is a common strategy in medicinal chemistry due to the positive impact on affinity and physicochemical properties (Deutsch et al., 2016).
Dihydroorotate Dehydrogenase Inhibition
- Study 4 : Investigation into the inhibition of human and rat dihydroorotate dehydrogenase by isoxazol and cinchoninic acid derivatives, including compounds similar to N-(4-Fluorophenyl)-3,4-dihydro-1-[4-(trifluoromethyl)phenyl]-2(1H)-isoquinolinecarboxamide. These findings are significant for understanding the therapeutic potential of these compounds in immune-related conditions (Knecht & Löffler, 1998).
Peripheral Benzodiazepine Receptors Imaging
- Study 5 : The development of quinoline-2-carboxamide derivatives as radioligands for imaging peripheral benzodiazepine type receptors with positron emission tomography. This research opens up possibilities for non-invasive assessment of these receptors in vivo (Matarrese et al., 2001).
Crystallographic Studies
- Study 6 : Crystallographic studies of 1,2-diaryl-1,2,3,4-tetrahydroisoquinoline derivatives, including compounds similar to this compound, have provided insights into the influence of organic fluorine in crystal packing. Such studies are crucial for understanding the physical properties and stability of these compounds (Choudhury et al., 2003).
Novel Synthon for Isoxazoles and Triazines
- Study 7 : Research into the anionically activated trifluoromethyl group as a novel synthon for the synthesis of isoxazoles and triazines, demonstrates the synthetic utility of compounds similar to the one in creating diverse heterocyclic structures (Strekowski et al., 1995).
Eigenschaften
CAS-Nummer |
1150006-20-9 |
---|---|
Molekularformel |
C23H18F4N2O |
Molekulargewicht |
414.4 |
IUPAC-Name |
N-(4-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide |
InChI |
InChI=1S/C23H18F4N2O/c24-18-9-11-19(12-10-18)28-22(30)29-14-13-15-3-1-2-4-20(15)21(29)16-5-7-17(8-6-16)23(25,26)27/h1-12,21H,13-14H2,(H,28,30) |
InChI-Schlüssel |
ADCDUDFEGFKKQH-UHFFFAOYSA-N |
SMILES |
C1CN(C(C2=CC=CC=C21)C3=CC=C(C=C3)C(F)(F)F)C(=O)NC4=CC=C(C=C4)F |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
TC-I 2000; TC-I-2000; TCI2000; TC I 2000; TCI-2000; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.